An In-depth Technical Guide to the Mechanism of Action of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
An In-depth Technical Guide to the Mechanism of Action of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core mechanism of action of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, a prominent photoacid generator (PAG). We will delve into its chemical properties, the intricacies of its photochemically induced acid generation, and its pivotal role in advanced applications such as photolithography. This document is designed to equip researchers, scientists, and professionals in drug development and material science with the in-depth knowledge required to effectively utilize and innovate with this compound.
Introduction: The Pivotal Role of Photoacid Generators
Photoacid generators are a cornerstone of photolithography and other photochemically driven processes. These compounds, upon exposure to light of a specific wavelength, undergo a chemical transformation that results in the generation of a strong acid. This photogenerated acid then acts as a catalyst for a variety of chemical reactions, such as the deprotection of polymer side chains in chemically amplified photoresists, enabling the creation of intricate micro- and nanoscale patterns. (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a member of the triarylsulfonium salt class of PAGs, valued for its efficiency and thermal stability.
Chemical and Physical Properties
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, also known by its synonyms including tert-Butyl (4-(diphenyl)sulfonium)phenoxyacetate triflate, is a solid with a melting point range of 104-108 °C.[1][2] Its chemical structure is characterized by a diphenylsulfonium cation bearing a tert-butoxycarbonylmethoxyphenyl substituent, and a trifluoromethanesulfonate (triflate) anion.
| Property | Value | Reference |
| CAS Number | 180801-55-2 | [3] |
| Molecular Formula | C25H25F3O6S2 | [2] |
| Molecular Weight | 542.59 g/mol | [3] |
| Melting Point | 104-108 °C | [1][2] |
| Maximum UV Absorbance (λmax) | 255 nm | [1][2] |
The presence of the triflate anion is significant, as trifluoromethanesulfonic acid is a very strong acid, ensuring high catalytic efficiency in subsequent chemical amplification steps.
The Photochemical Mechanism of Action
The primary function of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is to generate trifluoromethanesulfonic acid upon irradiation with ultraviolet (UV) light. This process can be understood through a series of steps involving photoexcitation and subsequent bond cleavage. The general mechanism for triarylsulfonium salts involves both homolytic and heterolytic cleavage pathways of the carbon-sulfur bond.[4]
Photoexcitation and Initial Cleavage
Upon absorption of a photon, the (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium cation is promoted to an excited singlet state. From this excited state, the molecule can undergo cleavage of one of the carbon-sulfur bonds.
Caption: Generalized workflow of photoacid generation.
Homolytic and Heterolytic Cleavage Pathways
The cleavage of the C-S bond can proceed through two primary pathways:
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Homolytic Cleavage: The C-S bond breaks symmetrically, yielding a diaryl sulfide radical cation and an aryl radical.
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Heterolytic Cleavage: The C-S bond breaks asymmetrically, resulting in a diaryl sulfide and an aryl cation.
These reactive intermediates can then undergo a series of reactions with solvent molecules or other components of the photoresist formulation to ultimately generate the Brønsted acid (trifluoromethanesulfonic acid). The formation of various byproducts, such as diphenyl sulfide and phenylthiobiphenyls, has been observed in the photolysis of triarylsulfonium salts.[4]
The Role of the (Tert-butoxycarbonylmethoxy)phenyl Substituent
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic structure of the sulfonium cation and its UV absorption characteristics.
-
Acid-Labile Group: The tert-butoxycarbonyl (t-BOC) group is a well-known acid-labile protecting group. While its primary role in a photoresist is typically within the polymer matrix, its presence on the PAG itself could potentially lead to secondary reactions. However, the primary photochemical event is the generation of the strong triflic acid.
The overall photodecomposition can be visualized as follows:
Caption: Proposed photodecomposition pathway.
Applications in Chemically Amplified Photoresists
The primary application of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is in chemically amplified (CA) photoresists. In a CA resist, the photogenerated acid catalyzes a cascade of deprotection reactions in the surrounding polymer matrix.
The Catalytic Cycle of Deprotection
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Exposure: The photoresist film, containing the PAG and a polymer with acid-labile protecting groups (e.g., t-BOC), is exposed to a pattern of UV light.
-
Acid Generation: In the exposed regions, the PAG decomposes and generates triflic acid.
-
Post-Exposure Bake (PEB): The wafer is heated, providing the thermal energy for the acid to diffuse and catalyze the cleavage of the protecting groups on the polymer. This reaction regenerates the acid, allowing a single acid molecule to catalyze numerous deprotection events.
-
Development: The change in polarity of the polymer in the exposed regions (due to the removal of the protecting groups) leads to a difference in solubility in a developer solution, allowing for the selective removal of either the exposed (positive-tone) or unexposed (negative-tone) portions of the resist.
Caption: Workflow of chemically amplified photoresist processing.
Experimental Protocols
The characterization of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate and its performance as a PAG involves several key experiments.
Protocol for Determining the Quantum Yield of Photoacid Generation
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of photoacid generation. It is defined as the number of moles of acid generated per mole of photons absorbed. A common method for its determination involves the use of a pH-sensitive dye.
Materials:
-
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
-
A suitable solvent (e.g., acetonitrile)
-
A pH-sensitive indicator dye (e.g., coumarin 6)[5]
-
UV-Vis spectrophotometer
-
A calibrated UV light source of known intensity at the desired wavelength (e.g., 254 nm)
Procedure:
-
Prepare a stock solution of the PAG in the chosen solvent at a known concentration.
-
Prepare a series of solutions containing a fixed concentration of the indicator dye and varying concentrations of the PAG.
-
Measure the initial absorbance of each solution at the excitation wavelength and at the wavelength of maximum absorbance of the protonated form of the dye.
-
Expose the solutions to the calibrated UV light source for a specific, measured amount of time.
-
Measure the absorbance of the solutions again at the wavelength corresponding to the protonated dye.
-
Create a calibration curve by titrating a solution of the dye with a known concentration of triflic acid to correlate the change in absorbance with the concentration of generated acid.
-
Calculate the number of photons absorbed by the PAG solution using the Beer-Lambert law and the known intensity of the light source.
-
Determine the concentration of generated acid from the change in absorbance of the indicator dye and the calibration curve.
-
Calculate the quantum yield using the formula: Φ = (moles of acid generated) / (moles of photons absorbed).
Protocol for Measuring Acid Concentration in a Photoresist Film
The concentration of the generated acid within a thin film is crucial for process modeling and optimization.
Materials:
-
Photoresist formulation containing (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
-
Silicon wafers
-
Spin coater
-
Hot plate
-
UV exposure tool
-
A suitable analytical technique such as liquid scintillation counting or liquid chromatography-mass spectrometry (LCMS) for leached components.[6]
Procedure:
-
Prepare a photoresist film of known thickness on a silicon wafer by spin coating and post-apply baking.
-
Expose the film to a series of known UV doses.
-
For leaching analysis: a. Immerse the exposed wafers in a known volume of a suitable solvent (e.g., deionized water) for a specific time. b. Analyze the solvent for the concentration of the triflate anion using LCMS or a similar sensitive technique.[6]
-
Relate the extracted anion concentration to the initial exposure dose to establish a dose-to-acid generation curve.
Conclusion
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate stands as a highly effective photoacid generator, playing a critical role in modern microlithography and other light-driven chemical processes. Its mechanism of action, rooted in the photochemistry of triarylsulfonium salts, allows for the precise, patterned generation of a strong acid catalyst. A thorough understanding of its chemical properties, photodecomposition pathways, and the influence of its substituents is paramount for the continued advancement of high-resolution patterning technologies and the development of novel photosensitive materials. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this and other PAGs, enabling researchers to optimize their performance in specific applications.
References
-
Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link]
-
Ray, K., & Bokria, J. G. (2004). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy. Chemistry of Materials, 16(25), 5449–5455. [Link]
-
Allen, J., et al. (2007). Experimental Techniques for Detection of Components Extracted from Model 193 nm Immersion Lithography Photoresists. Electrochemical and Solid-State Letters, 10(12), H358. [Link]
-
SPIE Digital Library. Acid generation and acid diffusion in photoresist films. [Link]
-
AIP Publishing. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. [Link]
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AIP Publishing. Quantifying acid generation efficiency for photoresist applications. [Link]
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SciTech Connect. Photochemistry of triarylsulfonium salts. [Link]
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- 3. Boc-methoxyphenyldiphenylsulfonium triflate 180801-55-2 [sigmaaldrich.com]
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